molecular formula C18H18Cl2Pd2 B8075559 chloropalladium(1+);prop-2-enylbenzene

chloropalladium(1+);prop-2-enylbenzene

Cat. No.: B8075559
M. Wt: 518.1 g/mol
InChI Key: PHDNDSSMEIRHSI-UHFFFAOYSA-L
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Description

Chloropalladium(1+); prop-2-enylbenzene (IUPAC name) is a palladium-based organometallic complex with the linear formula C₁₈H₁₈Cl₂Pd₂ . The compound is structured as a dimer, featuring two palladium centers, each coordinated to a chloride ion and a π-bonded prop-2-enylbenzene (allylbenzene) ligand. The prop-2-enylbenzene ligand consists of an allyl group (CH₂=CH–CH₂–) attached to a benzene ring, enabling π-coordination to the palladium centers. Key identifiers include:

  • PubChem CID: 71310897
  • SMILES: C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.Cl [Pd+].Cl[Pd+]
  • InChI Key: PHDNDSSMEIRHSI-UHFFFAOYSA-L .

The dimeric structure suggests stability through Pd–Pd interactions and bridging ligands. While experimental data on physical properties (e.g., melting point, density) are unavailable in the provided evidence, such complexes are typically solid-state materials with applications in catalysis, particularly in cross-coupling reactions due to palladium’s redox activity .

Properties

IUPAC Name

chloropalladium(1+);prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNDSSMEIRHSI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.Cl[Pd+].Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.Cl[Pd+].Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of chloropalladium(1+);prop-2-enylbenzene would likely involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

chloropalladium(1+);prop-2-enylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms.

Scientific Research Applications

chloropalladium(1+);prop-2-enylbenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloropalladium(1+);prop-2-enylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Identifiers for Chloropalladium(1+); Prop-2-enylbenzene

Property Value
IUPAC Name chloropalladium(1+); prop-2-enylbenzene
Linear Formula C₁₈H₁₈Cl₂Pd₂
PubChem CID 71310897
SMILES C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.Cl [Pd+].Cl[Pd+]
MDL Number MFCD16621470

Table 2: Ligand Comparison in Palladium Dimers

Ligand Type Example Compound Electronic Effect Catalytic Relevance
Prop-2-enylbenzene Target compound Aromatic stabilization Enhanced stability in Heck reactions
Simple allyl (C₃H₅) [Pd(η³-C₃H₅)Cl]₂ Higher electrophilicity Faster oxidative addition
Cinnamyl [Pd(η³-Cinnamyl)Cl]₂ Extended conjugation Tunable substrate selectivity

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